1-spiro[2H-indole-3,4'-oxane]-1-yl-4-thiophen-2-ylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-spiro[2H-indole-3,4’-oxane]-1-yl-4-thiophen-2-ylbutan-1-one is a complex organic compound featuring a spirocyclic structure Spirocyclic compounds are characterized by a unique three-dimensional arrangement where two rings are connected through a single atom, creating a highly rigid and spatially distinct structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-spiro[2H-indole-3,4’-oxane]-1-yl-4-thiophen-2-ylbutan-1-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-spiro[2H-indole-3,4’-oxane]-1-yl-4-thiophen-2-ylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The indole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
1-spiro[2H-indole-3,4’-oxane]-1-yl-4-thiophen-2-ylbutan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-spiro[2H-indole-3,4’-oxane]-1-yl-4-thiophen-2-ylbutan-1-one involves its interaction with various molecular targets and pathways. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The thiophene group may also contribute to the compound’s biological activity by interacting with cellular membranes or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: Compounds like spirotryprostatin A and spirotryprostatin B, which also feature spirocyclic structures and have shown biological activity.
Spirooxindole derivatives: Compounds such as spirooxindole, which share the spirocyclic oxindole core and are known for their pharmacological properties.
Uniqueness
1-spiro[2H-indole-3,4’-oxane]-1-yl-4-thiophen-2-ylbutan-1-one is unique due to its combination of an indole moiety, an oxane ring, and a thiophene group. This structural arrangement provides a distinct three-dimensional shape and a diverse set of functional groups, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-spiro[2H-indole-3,4'-oxane]-1-yl-4-thiophen-2-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c22-19(9-3-5-16-6-4-14-24-16)21-15-20(10-12-23-13-11-20)17-7-1-2-8-18(17)21/h1-2,4,6-8,14H,3,5,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMODBIHQSGCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(C3=CC=CC=C23)C(=O)CCCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.